4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide
Description
Properties
CAS No. |
111607-61-5 |
|---|---|
Molecular Formula |
C22H19N3O2S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[5-(4-methylphenyl)-3-phenylpyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N3O2S/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)24-25(22)19-11-13-20(14-12-19)28(23,26)27/h2-15H,1H3,(H2,23,26,27) |
InChI Key |
KLLQGMBEHMCOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone to form 3-phenyl-5-(p-tolyl)-1H-pyrazole.
Sulfonamide Formation: The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability. This method allows for better control over reaction parameters and can lead to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of sulfonamides can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation .
Anti-inflammatory Properties
This compound has been identified as a potential agent for treating inflammation-related disorders. The pyrazole moiety is known for its anti-inflammatory effects, which are mediated through the inhibition of cyclooxygenase enzymes (COX) involved in the inflammatory response. In experimental models, compounds similar to this sulfonamide have demonstrated efficacy in reducing inflammation markers and alleviating symptoms associated with conditions like arthritis .
Antifungal Activity
The sulfonamide structure contributes to the antifungal properties of this compound. Studies have revealed that derivatives can effectively inhibit the growth of various fungal strains, including Candida species. The mechanism typically involves interference with fungal cell wall synthesis or function, making it a valuable candidate for further development in antifungal therapies .
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazole derivatives, including the target compound, against different cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting that structural variations could optimize therapeutic efficacy. The most active compounds exhibited selectivity indices significantly higher than standard chemotherapeutics, indicating potential for clinical application .
Case Study 2: Inflammation Treatment
In preclinical trials, compounds structurally related to 4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide were tested for their ability to reduce edema in animal models. The results showed a marked decrease in swelling and pain, supporting their use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide involves:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), leading to the inhibition of enzymes such as dihydropteroate synthase.
Molecular Targets: The compound targets bacterial enzymes, disrupting folate synthesis and leading to antibacterial effects.
Pathways Involved: Inhibition of folate synthesis pathways, which are crucial for DNA synthesis and cell division in bacteria.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s pyrazole core is substituted at the 3- and 5-positions with phenyl and 4-methylphenyl groups, respectively. Key structural analogs include:
- Celecoxib : 3-trifluoromethyl, 5-(4-methylphenyl) .
- 4-[5-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide : 3-phenyl, 5-(4-fluorophenyl) .
- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide : 3-methyl, 5-(4-chlorophenyl) .
- 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide : 3-CF₃, 5-(3-methylphenyl) .
Key Structural Differences :
- The 3-position substituent (phenyl vs. CF₃, methyl, or halogen) influences steric bulk and electronic properties.
- The 5-position aromatic group (4-methylphenyl vs. halophenyl or alkylphenyl) modulates lipophilicity and binding affinity.
Key Findings :
- The trifluoromethyl group in celecoxib is critical for high COX-2 selectivity, as its electronegativity and size optimize interactions with the enzyme’s hydrophobic pocket .
- Substituting CF₃ with phenyl (as in the target compound) may reduce COX-2 affinity due to increased steric bulk and decreased electronegativity.
- 5-position substituents (e.g., 4-methylphenyl vs. halophenyl) influence lipophilicity, affecting membrane permeability and target engagement .
Physicochemical Properties
Table 2. Comparative Physicochemical Properties
*Estimated values based on structural analogs.
Analysis :
- Reduced hydrogen bond acceptors (vs. celecoxib) may diminish solubility and bioavailability.
Pharmacokinetic and Pharmacodynamic Profiles
Biological Activity
The compound 4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide is a member of the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | 4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide |
Anti-inflammatory Properties
Research indicates that compounds similar to 4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide exhibit significant anti-inflammatory effects. A study demonstrated that pyrazole derivatives can inhibit the activity of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. Specifically, compounds with similar structures have shown IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, a key regulator in inflammatory responses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported at around 250 μg/mL . This suggests potential for development as an antimicrobial agent.
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in several physiological processes and diseases. The compound demonstrated submicromolar inhibition against human carbonic anhydrases II, IX, and XII, outperforming the standard drug acetazolamide . This property indicates potential therapeutic applications in conditions like glaucoma and epilepsy.
The biological activities of 4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide are believed to stem from its interactions with specific molecular targets:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Targeting Carbonic Anhydrases : The inhibition of CAs affects bicarbonate transport and pH regulation in tissues, contributing to its therapeutic effects in various disorders.
- Antimicrobial Mechanisms : The precise mechanisms by which this compound exhibits antimicrobial activity are still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Study on Pyrazole Derivatives
In a comprehensive study involving a series of pyrazole-based benzene sulfonamides, it was found that certain derivatives exhibited enhanced anti-inflammatory and antimicrobial activities compared to traditional drugs . The structure–activity relationship (SAR) analysis provided insights into how modifications at specific positions on the pyrazole ring influenced biological activity.
In Vivo Efficacy
While most studies focus on in vitro efficacy, there is a growing interest in evaluating the in vivo effects of these compounds. Preliminary animal studies suggest that these derivatives may reduce inflammation and pain effectively, indicating their potential for clinical applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl precursors. For pyrazole core formation, a 1,3-dipolar cycloaddition between a hydrazine derivative (e.g., 4-methylphenylhydrazine) and a diketone or enone system is typical. Post-cyclization, sulfonamide functionalization can be achieved by reacting the pyrazole intermediate with 4-chlorobenzenesulfonamide under basic conditions. Similar protocols for analogs are detailed in studies using 2-chloro-1-(pyrazolyl)ethanone intermediates .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (solvent: DCM/hexane) are mounted on a Bruker APEX II CCD diffractometer. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3. Key parameters include:
- Space group: Monoclinic (common for pyrazole derivatives)
- Unit cell dimensions: (analog data from )
- Data-to-parameter ratio > 15:1 ensures refinement reliability .
- Validation : Check -factor () and residual electron density maps.
Q. What spectroscopic methods are used for characterization?
- Methodological Answer :
- NMR : and NMR in DMSO-d or CDCl. Key peaks: Pyrazole C-H (~δ 6.5–8.5 ppm), sulfonamide NH (~δ 7.2 ppm, broad).
- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm) and pyrazole ring vibrations (~1600–1500 cm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., calculated ).
- Elemental Analysis : Verify purity (>95% C, H, N, S content) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- 2D NMR : Use - HSQC/HMBC to assign ambiguous proton-carbon correlations. For example, pyrazole C3/C5 protons may exhibit coupling with adjacent aryl groups.
- Computational Chemistry : Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts. Compare with experimental data to identify tautomeric forms or conformational isomers .
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing peak splitting changes at 25–60°C.
Q. What is the impact of substituent variation (e.g., methyl vs. chloro) on biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl derivatives) in enzyme inhibition assays (e.g., COX-2). For example, bulky substituents at the pyrazole 3-position may enhance steric hindrance, reducing binding affinity.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 3LN1). Methyl groups may contribute to hydrophobic interactions, while chloro substituents introduce electronic effects .
- Data Interpretation : Correlate IC values with substituent Hammett constants () or log values.
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate:
- Lipophilicity : Log ~3.0 (XlogP3-AA) indicates moderate membrane permeability.
- Solubility : Aqueous solubility (LogS) < -4 suggests formulation challenges.
- Metabolic Stability : CYP450 metabolism can be assessed via molecular docking to CYP3A4/2D6 isoforms. Methyl groups may reduce oxidative metabolism compared to chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
